molecular formula C19H18F3N B12558640 2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline CAS No. 179894-43-0

2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline

Cat. No.: B12558640
CAS No.: 179894-43-0
M. Wt: 317.3 g/mol
InChI Key: OXYSLYGBHUFVNA-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline is an organic compound that belongs to the class of quinolines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydroquinoline structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring techniques is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroquinoline to tetrahydroquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-6-phenyl-1,2-dihydroquinoline: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    2,2,4-Trimethyl-6-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline: Similar structure but with the trifluoromethyl group in a different position.

Uniqueness

The presence of the trifluoromethyl group in 2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity, distinguishing it from other similar compounds .

Properties

CAS No.

179894-43-0

Molecular Formula

C19H18F3N

Molecular Weight

317.3 g/mol

IUPAC Name

2,2,4-trimethyl-6-[3-(trifluoromethyl)phenyl]-1H-quinoline

InChI

InChI=1S/C19H18F3N/c1-12-11-18(2,3)23-17-8-7-14(10-16(12)17)13-5-4-6-15(9-13)19(20,21)22/h4-11,23H,1-3H3

InChI Key

OXYSLYGBHUFVNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)(C)C

Origin of Product

United States

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